molecular formula C10H9ClF3NO B13053568 (S)-7-Chloro-6-(trifluoromethyl)chroman-4-amine

(S)-7-Chloro-6-(trifluoromethyl)chroman-4-amine

Cat. No.: B13053568
M. Wt: 251.63 g/mol
InChI Key: WKZNGHYNAUNMLE-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-7-Chloro-6-(trifluoromethyl)chroman-4-amine is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are used as building blocks in medicinal chemistry . This compound is characterized by the presence of a chloro group at the 7th position and a trifluoromethyl group at the 6th position on the chroman ring, along with an amine group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Chloro-6-(trifluoromethyl)chroman-4-amine can be achieved through various synthetic routes. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid, followed by cyclization . Another method includes the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization in trifluoroacetic acid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-7-Chloro-6-(trifluoromethyl)chroman-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of (S)-7-Chloro-6-(trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-7-Chloro-6-(trifluoromethyl)chroman-4-amine is unique due to the presence of both chloro and trifluoromethyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its stability, reactivity, and potential therapeutic applications compared to other similar compounds .

Properties

Molecular Formula

C10H9ClF3NO

Molecular Weight

251.63 g/mol

IUPAC Name

(4S)-7-chloro-6-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H9ClF3NO/c11-7-4-9-5(8(15)1-2-16-9)3-6(7)10(12,13)14/h3-4,8H,1-2,15H2/t8-/m0/s1

InChI Key

WKZNGHYNAUNMLE-QMMMGPOBSA-N

Isomeric SMILES

C1COC2=CC(=C(C=C2[C@H]1N)C(F)(F)F)Cl

Canonical SMILES

C1COC2=CC(=C(C=C2C1N)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.